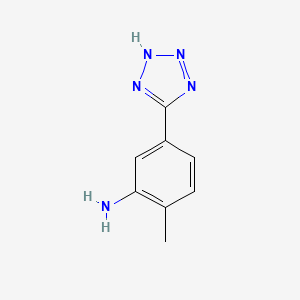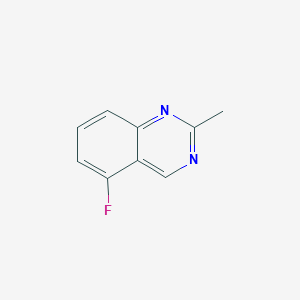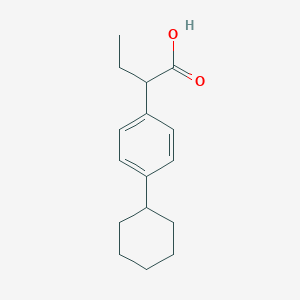
2-(4-Cyclohexylphenyl)butansäure
Übersicht
Beschreibung
2-(4-Cyclohexylphenyl)butanoic acid is a chemical compound with the CAS Number: 41641-69-4 . It has a molecular weight of 246.35 and its IUPAC name is 2-(4-cyclohexylphenyl)butanoic acid .
Molecular Structure Analysis
The molecular formula of 2-(4-Cyclohexylphenyl)butanoic acid is C16H22O2 . The average mass is 246.345 Da and the monoisotopic mass is 246.161987 Da .Physical And Chemical Properties Analysis
2-(4-Cyclohexylphenyl)butanoic acid is a solid . The LogP value, which is a measure of the compound’s lipophilicity, is 4.31250 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
2-(4-Cyclohexylphenyl)butansäure: wird in der Pharmakologie hinsichtlich ihrer möglichen therapeutischen Eigenschaften untersucht. Ihre komplexe Struktur ermöglicht die Erforschung verschiedener biologischer Pfade und die Entwicklung neuartiger Medikamente. Sie ist aufgrund des Vorhandenseins des Phenylbutansäure-Moleküls besonders interessant für ihre entzündungshemmenden Eigenschaften .
Materialwissenschaften
In den Materialwissenschaften ist die robuste molekulare Struktur dieser Verbindung ein Kandidat für die Herstellung neuer polymerer Materialien. Diese Materialien könnten Anwendungen von biologisch abbaubaren Kunststoffen bis hin zu hochfesten Industriefasern umfassen .
Chemische Synthese
Diese Säure dient als Baustein in der chemischen Synthese. Ihre Cyclohexyl- und Phenylgruppen sind vielseitige Handgriffe, die modifiziert werden können, um eine Vielzahl von Derivaten zu erzeugen, die bei der Synthese komplexer organischer Moleküle wertvoll sind .
Biochemie
In der Biochemie wird This compound verwendet, um Enzym-Substrat-Interaktionen zu untersuchen. Ihre Fähigkeit, an aktiven Zentren bestimmter Enzyme zu binden, kann dazu beitragen, die Mechanismen der Enzymwirkung und -hemmung zu verstehen .
Analytische Chemie
Analytische Chemiker verwenden This compound als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie. Dies hilft bei der Identifizierung und Quantifizierung komplexer Gemische in verschiedenen Proben .
Umweltwissenschaften
Zu den Umweltanwendungen dieser Verbindung gehört ihre Verwendung als Modellverbindung zur Untersuchung des Abbaus von cyclohexylhaltigen Schadstoffen. Das Verständnis ihres Abbaus kann helfen, Strategien zur Sanierung kontaminierter Standorte zu entwickeln .
Wirkmechanismus
2-(2-(4-Cyclohexylphenyl)butanoic acidphenyl)butanoic acid acts as a ligand for various proteins, including the enzyme cytochrome P450. This compound binds to the enzyme, forming a complex that is able to catalyze various reactions. Additionally, it can act as a substrate for various enzymes, such as the enzyme cytochrome P450. This enzyme is able to catalyze the oxidation of 2-(2-(4-Cyclohexylphenyl)butanoic acidphenyl)butanoic acid, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
2-(2-(4-Cyclohexylphenyl)butanoic acidphenyl)butanoic acid has been shown to have low toxicity in laboratory animals. It has also been shown to have minimal effects on the biochemical and physiological processes of laboratory animals. It has been shown to have no effect on the activity of enzymes, the metabolism of carbohydrates, or the production of hormones. Additionally, it has been shown to have no effect on the growth or development of laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(4-Cyclohexylphenyl)butanoic acidphenyl)butanoic acid is a versatile compound with many advantages for laboratory experiments. It is a relatively stable compound that is soluble in many solvents, making it easy to work with. Additionally, it is a non-toxic compound with low potential for side effects. However, it is important to note that this compound can be difficult to synthesize in high yields, and that it can be expensive to obtain.
Zukünftige Richtungen
2-(2-(4-Cyclohexylphenyl)butanoic acidphenyl)butanoic acid has many potential future directions for scientific research. It could be used to develop new drugs and medications, as it has low toxicity and is able to act as a ligand for various proteins. Additionally, it could be used to develop new polymers and materials, as it is a versatile compound with many potential applications. Finally, it could be used to develop new catalysts and enzymes, as it is able to act as a substrate for various enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-cyclohexylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJAZMOLOFJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606392 | |
| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41641-69-4 | |
| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)
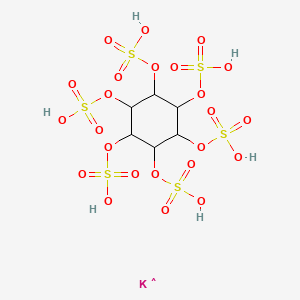
![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)


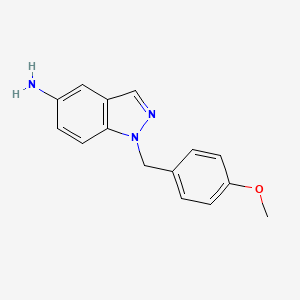
![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)
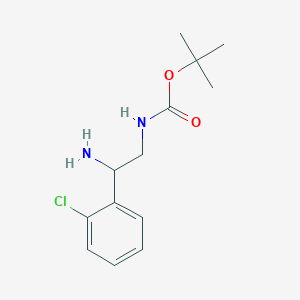
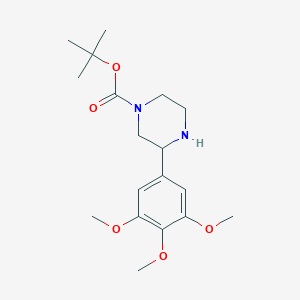

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612661.png)
